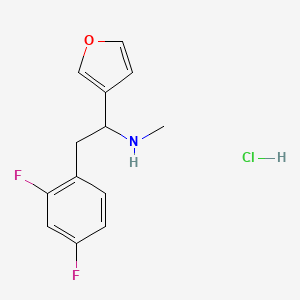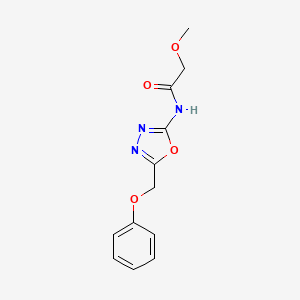
2-methoxy-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as PBOX-15 and has been found to have a range of biochemical and physiological effects.
Scientific Research Applications
Computational and Pharmacological Evaluation of Derivatives
- 1,3,4-oxadiazole derivatives, including compounds similar to 2-methoxy-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide, have been computationally and pharmacologically evaluated for various potentials, such as toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
Design and Synthesis for Cancer Inhibition
- These compounds have been designed, synthesized, and evaluated as inhibitors of Collapsin Response Mediator Protein 1 (CRMP 1), targeting small lung cancer treatment (Panchal, Rajput, & Patel, 2020).
Antimicrobial Activity and Cytotoxicity
- Novel oxadiazole derivatives have shown antimicrobial activity against various bacteria and fungi, with specific derivatives exhibiting notable anti-candidal activity. Their cytotoxic effects were also studied using the MTT assay (Kaplancıklı et al., 2012).
Chemotherapeutic Agent Development
- Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative activities against human tumor cell lines, showing significant inhibitory activity against specific cancer cell lines (Kaya et al., 2017).
Enzyme Inhibition
- These compounds have been screened for their inhibitory activities against enzymes like acetylcholinesterase and lipoxygenase, demonstrating potential as enzyme inhibitors (Rehman et al., 2013).
NMR Study of Derivatives
- A novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety was synthesized and its structure characterized using NMR techniques, demonstrating the potential for detailed structural analysis of similar compounds (Li Ying-jun, 2012).
Comparative Metabolism Studies
- Comparative studies of the metabolism of chloroacetamide herbicides and related metabolites in human and rat liver microsomes were conducted, providing insights into metabolic pathways and potential toxicity mechanisms (Coleman et al., 2000).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antiproliferative and antimicrobial activities
Mode of Action
Oxadiazole derivatives, which this compound is a part of, have been known to interact with their targets in a way that leads to antiproliferative and antimicrobial effects . The specific interactions and changes resulting from this compound’s action require further investigation.
Biochemical Pathways
Oxadiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple pathways
Result of Action
Similar compounds have shown antiproliferative and antimicrobial activities , suggesting that this compound may have similar effects
properties
IUPAC Name |
2-methoxy-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-17-7-10(16)13-12-15-14-11(19-12)8-18-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBHKKHWKVTGEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=NN=C(O1)COC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

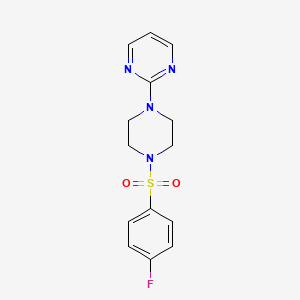
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B2385588.png)
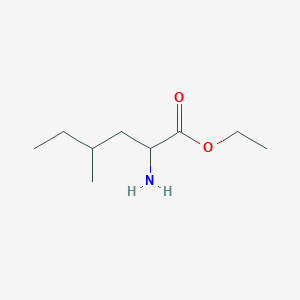
![3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2385592.png)
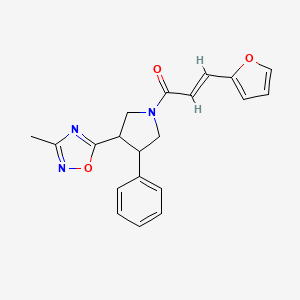
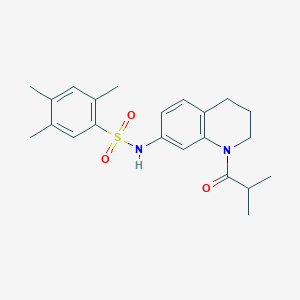
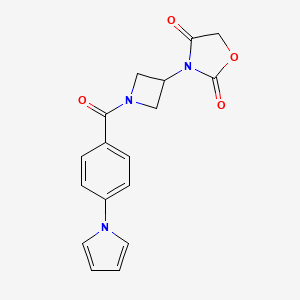
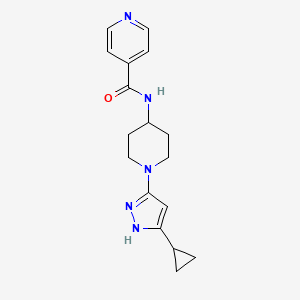
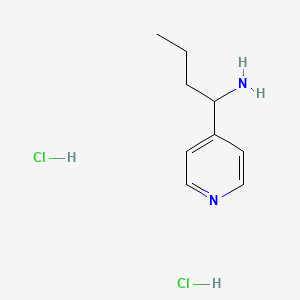
![2-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2385602.png)
![5-((3-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2385604.png)
![Tert-butyl 2-[1,3-benzodioxol-5-yl-[(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]amino]acetate](/img/structure/B2385606.png)
